12-Hydroxyjasmonic acid

説明

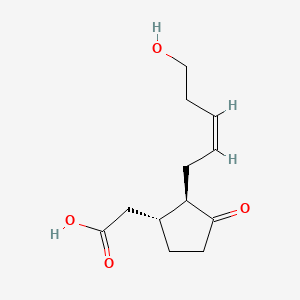

Structure

3D Structure

特性

IUPAC Name |

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-BSANDHCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420561 |

Source

|

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-27-2 |

Source

|

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

12-Hydroxyjasmonic acid discovery and history

An In-depth Technical Guide to the Discovery and History of 12-Hydroxyjasmonic Acid

Introduction

12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid (JA). Initially considered an inactive catabolite of JA, subsequent research has unveiled its distinct and significant roles in plant physiology. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, signaling, and experimental analysis of 12-OH-JA, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The discovery of 12-hydroxyjasmonic acid is intrinsically linked to the study of tuber formation in potatoes. In the late 1980s, researchers were searching for the endogenous substance responsible for inducing tuberization.

-

1989: A research group led by Yoshihara isolated a substance from potato (Solanum tuberosum) leaves that could induce tuber formation in potato stolons cultured in vitro.[1][2][3] They identified the active compound's glucoside form, which they named tuberonic acid glucoside.[4][5] The aglycone was subsequently identified as 12-hydroxyjasmonic acid and named tuberonic acid.[1][3][4][6][7]

-

Early Views (Inactivation Pathway): For many years following its discovery, 12-OH-JA and its derivatives were largely regarded as inactive metabolites, products of a pathway designed to attenuate the jasmonic acid signal.[1][3][8] The hydroxylation of JA was thought to be a mechanism for switching off JA-dependent defense and growth-inhibiting responses.[1][8]

-

Emergence of Bioactivity: A paradigm shift occurred with the discovery of specific biological activities distinct from those of JA. Research on the nyctinastic (night-time) leaf movement of Samanea saman revealed that 12-O-β-D-glucopyranosyljasmonic acid (the glucoside of 12-OH-JA) was the leaf-closing factor.[1][3][9][10][11][12] The aglycone, 12-OH-JA itself, also showed weak activity in this system.[1][9][10][11][13] Crucially, these effects were found to be independent of the canonical jasmonate receptor, CORONATINE-INSENSITIVE 1 (COI1), and its associated JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, suggesting a novel signaling pathway.[1][3][9][10][12][14][15]

-

Modern Understanding: Today, 12-hydroxyjasmonates are understood to have a dual function. They play a role in fine-tuning the COI1-JAZ-dependent jasmonate signaling pathway, and they also act as active signaling molecules in their own right through COI1-JAZ-independent mechanisms.[4][14][16][17] They have been identified in a wide variety of plant species and even in some fungi, such as Lasiodiplodia theobromae.[4][6][16]

Biosynthesis and Metabolism

12-Hydroxyjasmonic acid is synthesized and metabolized through several enzymatic steps. In the model plant Arabidopsis thaliana, two primary pathways for its biosynthesis have been elucidated.[4][16]

-

Direct Hydroxylation of Jasmonic Acid (JOX/JAO Pathway): Jasmonic acid is directly hydroxylated at the C-12 position. This reaction is catalyzed by jasmonate-induced oxygenases (JOXs), also known as jasmonic acid oxidases (JAO).[4][16]

-

Hydrolysis of 12-OH-JA-Isoleucine (CYP94-Amide Hydrolase Pathway): The bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), can be hydroxylated by cytochrome P450 monooxygenases of the CYP94 family (specifically CYP94B1 and CYP94B3) to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).[4] This conjugate is then hydrolyzed by amidohydrolases, such as IAR3 and ILL6, to release free 12-OH-JA.[4][10][16]

Once formed, 12-OH-JA can be further metabolized, most commonly through glucosylation to form tuberonic acid glucoside or sulfation to form 12-hydroxyjasmonate sulfate (B86663) (12-OSO₃H-JA).[4][7]

Caption: Biosynthetic pathways of 12-hydroxyjasmonic acid in plants.

Signaling Pathways

The biological activities of 12-hydroxyjasmonates are mediated through at least two distinct types of signaling pathways.

-

COI1-JAZ-Dependent Signaling: In this pathway, 12-hydroxyjasmonates, particularly 12-OH-JA-Ile, can interact with the COI1-JAZ co-receptor complex.[4] This interaction can modulate the canonical JA signaling cascade, effectively fine-tuning the plant's response to stress and development cues. While 12-OH-JA-Ile can induce the interaction between COI1 and JAZ proteins, its effect can differ from that of JA-Ile, suggesting it may activate a specific subset of responses.[4][18]

-

COI1-JAZ-Independent Signaling: This pathway is exemplified by the induction of leaf closure in Samanea saman.[1][9] In this system, 12-OH-JA glucoside acts as a potent signaling molecule, while JA and JA-Ile are inactive.[1][3][9][10][13] This demonstrates the existence of a separate perception and signal transduction mechanism for 12-hydroxyjasmonates, which does not rely on the COI1-JAZ module.[1][9][14] This pathway is thought to involve rapid ion fluxes, such as potassium, across cell membranes.[9][13]

Caption: COI1-dependent and -independent signaling by jasmonates.

Quantitative Data

Quantitative analysis has been crucial for understanding the dynamics of 12-OH-JA in plants. Below are tables summarizing key quantitative findings from the literature.

Table 1: Endogenous Levels of Jasmonates in Tomato Leaves After Wounding

| Compound | Unwounded (pmol/g FW) | 40 min After Wounding (pmol/g FW) | Fold Increase |

| Jasmonic Acid (JA) | 230 | 4370 | 19.0 |

| JA-Isoleucine (JA-Ile) | 95 | 3325 | 35.0 |

| 12-OH-JA | ~300 | ~1800 | 6.0 |

| Data adapted from studies on wild-type tomato plants.[2] |

Table 2: Kinetic Parameters of Arabidopsis AtST2a Sulfotransferase

| Substrate | Km (μM) |

| 11-hydroxyjasmonate | 50 |

| 12-hydroxyjasmonate | 10 |

| Data from biochemical characterization of the recombinant AtST2a protein, which sulfonates hydroxyjasmonates.[7] |

Experimental Protocols

The study of 12-OH-JA relies on precise methodologies for its extraction, quantification, and functional characterization.

Extraction and Quantification via UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard for accurately quantifying phytohormones like 12-OH-JA from plant tissues.[19][20]

Protocol Outline:

-

Sample Preparation: Flash-freeze plant tissue (typically 50-100 mg) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized tissue with a solvent, often acidic methanol (B129727) or an acetone/water/acetic acid mixture, containing deuterated internal standards (e.g., [²H₆]JA) for accurate quantification.[20]

-

Purification: Centrifuge the extract to pellet debris. The supernatant is then purified, typically using solid-phase extraction (SPE) with a mixed-mode or reverse-phase cartridge to remove interfering compounds.

-

UPLC Separation: Inject the purified extract onto a reverse-phase UPLC column (e.g., C18). Separation is achieved using a gradient of two mobile phases, such as water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) with 0.1% formic acid (Eluent B).[20]

-

MS/MS Detection: The eluate from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 12-OH-JA and its internal standard are monitored for high selectivity and sensitivity.

Caption: General workflow for 12-hydroxyjasmonic acid quantification.

Potato Stolon Tuberization Bioassay

This bioassay was fundamental to the initial discovery of tuberonic acid and is still used to assess tuber-inducing activity.[21][22]

Protocol Outline:

-

Explant Preparation: Single-node stem segments are excised from sterile, in vitro-grown potato plantlets.

-

Culture Conditions: The segments are placed on a nutrient medium (e.g., Murashige and Skoog) in petri dishes or culture vessels. The medium is supplemented with a high concentration of sucrose (B13894) (e.g., 8%) to promote tuberization.

-

Treatment: The compound to be tested (e.g., 12-OH-JA) is added to the culture medium at various concentrations. A control group without the test compound is included.

-

Incubation: Cultures are maintained in the dark at a controlled temperature (e.g., 20°C) for several weeks.

-

Assessment: The number of explants forming microtubers, the number of tubers per explant, and the fresh weight of the tubers are recorded and compared between treatments and the control.[22]

Conclusion

The journey of 12-hydroxyjasmonic acid from being classified as a simple breakdown product to its recognition as a specific signaling molecule highlights the complexity of phytohormone networks. Its discovery was a landmark in understanding the chemical regulation of plant development, particularly tuberization. Subsequent research has established its role in diverse processes through both canonical and novel signaling pathways. For researchers in plant science and drug development, 12-OH-JA and its associated pathways present intriguing targets for modulating plant growth, defense, and the production of valuable secondary metabolites. Continued investigation into its unique receptors and downstream signaling components will undoubtedly uncover further intricacies of plant life.

References

- 1. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 7. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jasmonic Acid Discovery has the Potential to Improve Crop Resistance | Technology Networks [technologynetworks.com]

- 9. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12-Hydroxyjasmonic acid | CAS:140631-27-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. 12-Hydroxyjasmonic acid | CAS:140631-27-2 | Manufacturer ChemFaces [chemfaces.com]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. | Read by QxMD [read.qxmd.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Jasmonic Acid induces tuberization of potato stolons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 12-Hydroxyjasmonic Acid in Arabidopsis thaliana: A Technical Guide

An In-depth Examination of the Core Biosynthetic Pathways, Enzymology, and Regulatory Mechanisms for Researchers, Scientists, and Drug Development Professionals.

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses. Among the various jasmonate derivatives, 12-hydroxyjasmonic acid (12-OH-JA) has emerged as a key catabolite, functioning as an inactive form of jasmonic acid (JA) to attenuate jasmonate signaling. The precise regulation of 12-OH-JA biosynthesis is therefore crucial for maintaining hormonal homeostasis and orchestrating appropriate physiological responses. This technical guide provides a comprehensive overview of the 12-hydroxyjasmonic acid biosynthesis pathway in the model plant Arabidopsis thaliana, detailing the enzymatic players, their kinetics, and the experimental methodologies used for their characterization.

Core Biosynthesis Pathways of 12-Hydroxyjasmonic Acid

In Arabidopsis thaliana, 12-OH-JA is synthesized through two primary and distinct pathways:

-

Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct conversion of jasmonic acid (JA) to 12-OH-JA. This reaction is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[1][2] In Arabidopsis, this family consists of four members, JOX1, JOX2, JOX3, and JOX4, which exhibit functional redundancy.[2][3]

-

Hydroxylation of Jasmonoyl-Isoleucine (JA-Ile) followed by Hydrolysis: This alternative pathway begins with the hydroxylation of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), to form 12-hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile). This step is primarily mediated by cytochrome P450 monooxygenases of the CYP94 family, with CYP94B3 playing a major role, and CYP94B1 and CYP94C1 also contributing.[4][5] Subsequently, the isoleucine moiety is cleaved from 12-OH-JA-Ile by the action of amidohydrolases, IAR3 (IAA-Alanine Resistant 3) and ILL6 (IAR3-like 6), to yield 12-OH-JA.[3]

These two pathways provide a robust mechanism for the plant to control the levels of active jasmonates by converting them into an inactive form.

Signaling Pathway Diagram

Quantitative Data on Key Enzymes

The precise regulation of 12-OH-JA levels is dictated by the kinetic properties of the enzymes involved in its biosynthesis. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following table summarizes the known quantitative parameters.

| Enzyme Family | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Dioxygenases | JOX Family (JOX1-4) | Jasmonic Acid | Data not available | Data not available | [2][3] |

| Cytochrome P450s | CYP94B3 | Jasmonoyl-Isoleucine | Data not available | Data not available | [4][5] |

| Amidohydrolases | IAR3 | Jasmonoyl-Isoleucine | Data not available | Data not available | [3] |

| ILL6 | Jasmonoyl-Isoleucine | Data not available | Data not available | [3] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant JOX Enzymes

This protocol describes a general workflow for the expression and purification of Arabidopsis JOX enzymes in E. coli.

Experimental Workflow:

Methodology:

-

Cloning: The full-length coding sequence of the desired JOX gene is amplified by PCR and cloned into a pET-based expression vector containing an N-terminal or C-terminal polyhistidine (His) tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. After washing with a low concentration of imidazole, the His-tagged JOX protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). Protein purity is assessed by SDS-PAGE.

In Vitro Assay for Jasmonate Hydroxylase Activity

This protocol outlines a method to determine the hydroxylase activity of recombinant JOX or CYP94 enzymes.

Methodology:

-

Reaction Mixture: The standard reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 100 µM jasmonic acid (for JOX assay) or jasmonoyl-isoleucine (for CYP94 assay), 2 mM 2-oxoglutarate, 2 mM ascorbate, and 100 µM (NH4)2Fe(SO4)2 for JOX assays. For CYP94 assays, the reaction mixture contains 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NADPH, and an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant enzyme to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by adding an equal volume of acidified ethyl acetate. The organic phase, containing the jasmonates, is collected, and the solvent is evaporated under a stream of nitrogen.

-

Analysis: The dried residue is redissolved in a small volume of methanol (B129727) and analyzed by LC-MS/MS for the presence of 12-OH-JA or 12-OH-JA-Ile.

Extraction and Quantification of Jasmonates from Arabidopsis Tissue by UPLC-MS/MS

This protocol provides a detailed method for the extraction and quantification of jasmonates from plant tissues.[6]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression of Secreted Proteins from Phytophthora in Pichia pastoris Followed by Protein Purification by Immobilized Metal Ion Affinity (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.reed.edu [people.reed.edu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 12-Hydroxyjasmonic Acid Metabolic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. Among the various jasmonate derivatives, 12-hydroxyjasmonic acid (12-OH-JA) has emerged as a key metabolite involved in the fine-tuning of jasmonate signaling. This technical guide provides a comprehensive overview of the metabolic pathway of 12-OH-JA in plants, detailing its biosynthesis and catabolism, the enzymes involved, and their regulation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial signaling molecule.

Biosynthesis of 12-Hydroxyjasmonic Acid

The formation of 12-OH-JA in plants, particularly in the model organism Arabidopsis thaliana, occurs through two primary pathways: the direct hydroxylation of jasmonic acid (JA) and the hydrolysis of its isoleucine conjugate, 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).

Direct Hydroxylation of Jasmonic Acid

Recent studies have identified a family of four paralogous 2-oxoglutarate/Fe(II)-dependent oxygenases in Arabidopsis thaliana as jasmonic acid hydroxylases, named JASMONATE-INDUCED OXYGENASES (JOXs)[1][2]. These enzymes, JOX1, JOX2, JOX3, and JOX4, catalyze the hydroxylation of JA at the C-12 position to form 12-OH-JA[1][2]. This conversion is considered a key step in the inactivation of the JA signal, thereby down-regulating JA-dependent defense responses[1][2]. The expression of JOX genes is induced by JA, suggesting a negative feedback loop to control JA homeostasis[1][2].

Hydrolysis of 12-Hydroxyjasmonoyl-L-isoleucine

The second pathway for 12-OH-JA biosynthesis involves the hydrolysis of 12-OH-JA-Ile. The bioactive form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), can be hydroxylated at the C-12 position by cytochrome P450 monooxygenases of the CYP94 family, specifically CYP94B1 and CYP94B3, to produce 12-OH-JA-Ile[3][4]. Subsequently, the amidohydrolases IAA-ALA RESISTANT 3 (IAR3) and IAA-LEU RESISTANT1-like 6 (ILL6) cleave the isoleucine conjugate from 12-OH-JA-Ile to release free 12-OH-JA[5][6]. This pathway represents a sequential modification and deconjugation route to generate 12-OH-JA[6].

Catabolism and Further Metabolism

12-OH-JA is not a terminal product and undergoes further metabolic conversions, primarily through conjugation reactions. These modifications are thought to further inactivate the molecule and prepare it for transport or storage.

-

Glucosylation: 12-OH-JA can be glucosylated to form 12-O-β-D-glucopyranosyljasmonic acid (tuberonic acid glucoside)[7].

-

Sulfation: Sulfotransferases, such as ST2a, can catalyze the sulfation of 12-OH-JA to form 12-hydroxyjasmonic acid sulfate (B86663) (12-HSO4-JA)[8].

These conjugated forms are generally considered biologically inactive[9].

Key Enzymes in the 12-Hydroxyjasmonic Acid Metabolic Pathway

The metabolic fate of 12-OH-JA is orchestrated by a series of enzymes with distinct catalytic activities.

| Enzyme Family | Specific Enzymes | Substrate(s) | Product(s) | Function | Reference(s) |

| JOX | JOX1, JOX2, JOX3, JOX4 | Jasmonic Acid (JA) | 12-hydroxyjasmonic acid (12-OH-JA) | Direct hydroxylation and inactivation of JA. | [1][2] |

| CYP94 | CYP94B1, CYP94B3 | Jasmonoyl-isoleucine (JA-Ile) | 12-hydroxy-JA-Ile (12-OH-JA-Ile) | Hydroxylation of the bioactive hormone JA-Ile. | [3][4] |

| CYP94 | CYP94C1 | 12-hydroxy-JA-Ile (12-OH-JA-Ile) | 12-carboxy-JA-Ile (12-COOH-JA-Ile) | Further oxidation of 12-OH-JA-Ile. | [10][11] |

| Amidohydrolase | IAR3, ILL6 | JA-Ile, 12-OH-JA-Ile | JA, 12-OH-JA | Hydrolysis of the isoleucine conjugate from JA-Ile and 12-OH-JA-Ile. | [5][6] |

Quantitative Data on Metabolite Levels

The concentration of 12-OH-JA and related jasmonates can change dramatically in response to stimuli such as wounding. The following table summarizes representative quantitative data from wounded Arabidopsis thaliana leaves.

| Metabolite | Wild-Type (pmol/g FW) | Mutant (genotype) | Mutant (pmol/g FW) | Condition | Reference(s) |

| JA | ~7000 (2h post-wounding) | joxQ | Significantly higher than WT | Wounding | [2] |

| 12-OH-JA | ~1500 (2h post-wounding) | joxQ | Significantly lower than WT | Wounding | [2] |

| JA-Ile | ~140 (unwounded), ~4900 (40 min post-wounding) | opr3-RNAi | ~95 (unwounded), no significant increase upon wounding | Wounding | [10] |

| 12-OH-JA | Similar to WT (unwounded), no significant increase upon wounding | opr3-RNAi | Similar to WT (unwounded), no significant increase upon wounding | Wounding | [10] |

| 12-OH-JA-Ile | ~1200 (4h post-wounding) | cyp94b3 | Significantly lower than WT | Wounding | [10] |

| 12-COOH-JA-Ile | ~2500 (4h post-wounding) | cyp94c1 | ~1000 (4h post-wounding) | Wounding | [12] |

| 12-OH-JA | ~4000 (4h post-wounding) | iar3-5 ill6-1 | Significantly lower than WT | Wounding | [5] |

Note: Values are approximate and can vary depending on experimental conditions. FW = Fresh Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Jasmonate Extraction and Quantification from Plant Tissue

This protocol is adapted for the analysis of jasmonates by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8][13].

Materials:

-

Plant tissue (20-100 mg)

-

Liquid nitrogen

-

Mortar and pestle or bead mill homogenizer

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Refrigerated centrifuge (4°C)

-

Extraction Solvent: 80% Methanol with 1% Acetic Acid

-

Internal Standards (e.g., [²H₆]-JA, [²H₂]-JA-Ile)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent containing deuterated internal standards.

-

Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Perform solid-phase extraction (SPE) according to the manufacturer's instructions for the C18 cartridge to purify the jasmonates.

-

Elute the jasmonates from the SPE cartridge.

-

Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Heterologous Expression and Purification of JOX Enzymes

This protocol describes the expression of JOX enzymes in E. coli for subsequent in vitro assays[14][15].

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Clone the coding sequence of the desired JOX gene into the expression vector.

-

Transform the expression construct into the E. coli expression strain.

-

Grow a starter culture overnight at 37°C in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged JOX protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

In Vitro Activity Assay of JOX Enzymes

This assay measures the conversion of JA to 12-OH-JA by the purified JOX enzyme[4][14].

Materials:

-

Purified JOX enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM ascorbate, 0.4 mM FeSO₄, 4 mM 2-oxoglutarate)

-

Jasmonic acid (JA) substrate

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Set up the reaction mixture containing the reaction buffer and the purified JOX enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the JA substrate.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

-

Extract the products by vortexing and centrifuging to separate the phases.

-

Collect the organic phase, dry it down, and reconstitute it for LC-MS/MS analysis to quantify the amount of 12-OH-JA produced.

In Vitro Activity Assay for IAR3 and ILL6 Amidohydrolases

This assay measures the cleavage of JA-Ile or 12-OH-JA-Ile by IAR3 or ILL6[5].

Materials:

-

Purified IAR3 or ILL6 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

JA-Ile or 12-OH-JA-Ile substrate

-

Quenching solution (e.g., 1% formic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme.

-

Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Start the reaction by adding the substrate (JA-Ile or 12-OH-JA-Ile).

-

Incubate for a defined time.

-

Terminate the reaction by adding the quenching solution.

-

Analyze the reaction mixture by LC-MS/MS to quantify the formation of JA or 12-OH-JA.

Signaling Pathways and Logical Relationships

The 12-OH-JA metabolic pathway is intricately linked to the overall jasmonate signaling cascade. The conversion of active JA-Ile to less active or inactive forms like 12-OH-JA-Ile and subsequently 12-OH-JA is a key mechanism for signal attenuation.

Conclusion

The metabolic pathway of 12-hydroxyjasmonic acid is a critical component of jasmonate homeostasis and signaling in plants. The intricate interplay between biosynthetic and catabolic enzymes ensures a tightly controlled response to various developmental and environmental cues. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for researchers in plant science and can provide valuable insights for the development of novel strategies in crop protection and drug discovery. The methodologies and data presented in this guide offer a solid foundation for further investigation into this fascinating area of plant biochemistry.

References

- 1. Frontiers | Fertilizer Rate-Associated Increase in Foliar Jasmonate Burst Observed in Wounded Arabidopsis thaliana Leaves is Attenuated at eCO2 [frontiersin.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. iba-lifesciences.com [iba-lifesciences.com]

- 4. Recombinant Production of Human Interleukin 6 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 6. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-L-alanine amidase activity via p-nitroaniline quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]

- 9. An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Stork: Automated high-performance liquid chromatographic assay of enzymatic activities [storkapp.me]

The Dual Functionality of 12-Hydroxyjasmonic Acid: A Technical Guide to its Biological Roles and Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a mere inactivation product of jasmonic acid (JA), 12-hydroxyjasmonic acid (12-HJA) has emerged as a nuanced signaling molecule with distinct biological functions. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted roles of 12-HJA in plant biology. We delve into its involvement in both COI1-JAZ-dependent and -independent signaling pathways, its function in plant development and defense, and present detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important oxylipin.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, from growth and development to defense against biotic and abiotic stresses.[1] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been extensively studied as the primary active forms, recent research has illuminated the significant biological activities of their metabolites. Among these, 12-hydroxyjasmonic acid (12-HJA), also known as tuberonic acid, has transitioned from being classified as an inactive catabolite to a molecule with specific and vital functions.[2][3] This guide synthesizes current knowledge on 12-HJA, offering a technical overview for researchers in plant science and drug development.

Biosynthesis and Metabolism of 12-Hydroxyjasmonic Acid

The cellular concentration of 12-HJA is tightly regulated through its biosynthesis from JA and its subsequent metabolic conversions. There are two primary pathways for the synthesis of 12-HJA in plants like Arabidopsis thaliana.[2]

-

JOX/JAO Pathway: This pathway involves the direct hydroxylation of JA at the C-12 position.[2]

-

CYP94-Amide Hydrolase (AH) Pathway: In this pathway, JA-Ile is first hydroxylated to form 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile) by cytochrome P450 monooxygenases of the CYP94 family (e.g., CYP94B1 and CYP94B3). Subsequently, amidohydrolases such as IAR3 and ILL6 catalyze the hydrolysis of 12-OH-JA-Ile to produce 12-HJA.[2]

12-HJA itself can be further metabolized, for instance, through glucosylation to form 12-O-glucosyl-JA, a key signaling molecule in certain physiological processes.[3]

Biosynthesis and metabolism of 12-HJA.

Biological Functions and Signaling Pathways

12-HJA and its derivatives exhibit a fascinating duality in their signaling mechanisms, acting through both the canonical jasmonate receptor complex and independent pathways.[2]

COI1-JAZ-Dependent Signaling

The canonical jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. Bioactive jasmonates, such as JA-Ile, act as a molecular glue to promote the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This relieves the repression of transcription factors like MYC2, which then activate the expression of jasmonate-responsive genes.[2]

While 12-HJA itself is generally inactive in this pathway, its isoleucine conjugate, 12-OH-JA-Ile, has been shown to be an active jasmonate signal.[2] Specifically, the naturally occurring (3R,7S) stereoisomer of 12-OH-JA-Ile binds to the COI1-JAZ9 co-receptor complex as effectively as JA-Ile, contributing to wound and defense responses.[2] This demonstrates that the hydroxylation of JA-Ile does not necessarily lead to its complete inactivation but rather modulates its signaling activity.

COI1-JAZ-Independent Signaling

One of the most compelling discoveries regarding 12-HJA derivatives is their ability to function independently of the COI1-JAZ co-receptor. The most well-documented example is the induction of nyctinastic leaf closure in the legume Samanea saman.[3][4]

In this system, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA), a glucoside of 12-HJA, acts as a leaf-closing factor.[3] This activity is highly stereospecific, with the natural (-)-enantiomer being active while the (+)-enantiomer is not. 12-HJA itself shows weak activity in this bioassay.[4] Importantly, other potent jasmonates that signal through the COI1-JAZ pathway, such as JA-Ile and coronatine, are inactive in inducing leaf closure in Samanea saman.[4] This provides strong evidence for a distinct signaling pathway for 12-HJA derivatives in mediating this specific physiological response.[3][4]

References

- 1. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct roles for jasmonate synthesis and action in the systemic wound response of tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxyjasmonic Acid: A Technical Guide to its Role as a Plant Growth Regulator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of jasmonic acid (JA), is an oxylipin phytohormone that plays a distinct and nuanced role in plant growth, development, and stress responses. Initially considered an inactivation product of the potent jasmonoyl-L-isoleucine (JA-Ile), recent research has unveiled its function as an active signaling molecule. This guide provides a comprehensive technical overview of 12-OH-JA, detailing its biosynthesis, metabolism, unique signaling pathways, and diverse physiological effects. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as an in-depth resource for the scientific community.

Biosynthesis and Metabolism

The cellular concentration of 12-OH-JA is tightly regulated through multiple biosynthetic and metabolic pathways, primarily originating from Jasmonic Acid (JA). JA itself is synthesized from α-linolenic acid released from chloroplast membranes.[1][2][3] The synthesis of 12-OH-JA occurs through two primary, interconnected routes in plants like Arabidopsis thaliana.[1]

1.1. The JOX/JAO Pathway (Hydroxylation of JA) In this pathway, Jasmonic Acid (JA) is directly hydroxylated to form 12-OH-JA. This process is catalyzed by jasmonate-induced oxygenases (JOXs). This pathway is a key catabolic route to attenuate JA-Ile levels and terminate JA signaling under certain conditions.[4]

1.2. The CYP94-Amide Hydrolase (AH) Pathway This pathway involves the bioactive conjugate JA-Ile.

-

Step 1: Hydroxylation of JA-Ile: Cytochrome P450 monooxygenases, specifically CYP94B1 and CYP94B3 in Arabidopsis, catalyze the hydroxylation of JA-Ile at the C-12 position to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).[1] Another related enzyme, CYP94C1, can further oxidize JA-Ile to 12-carboxy-JA-Ile (12-COOH-JA-Ile).[1][4]

-

Step 2: Hydrolysis of 12-OH-JA-Ile: The amide bond of 12-OH-JA-Ile is then cleaved by amidohydrolases, such as IAR3 (IAA-ALA RESISTANT 3) and ILL6 (IAA-LEU RESISTANT1-like 6), to release free 12-OH-JA and isoleucine.[1][4]

These pathways highlight that 12-OH-JA can be produced both as a direct metabolite of JA and as a breakdown product of the hydroxylated active form, 12-OH-JA-Ile, indicating a complex regulatory grid for jasmonate signaling.[5]

References

Endogenous levels of 12-Hydroxyjasmonic acid in different plant species

An In-Depth Technical Guide on the Endogenous Levels of 12-Hydroxyjasmonic Acid in Different Plant Species

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense.[1] Central to this family is jasmonic acid (JA), which can be metabolized into a variety of derivatives, including esters, amino acid conjugates, and hydroxylated forms.[1] Among these, 12-hydroxyjasmonic acid (12-HJA), also known as tuberonic acid, has emerged as a key metabolite.[2] Initially identified for its role in potato tuber formation, 12-HJA is now recognized as a ubiquitous compound in various plant species.[3][4] It is involved in the fine-tuning of jasmonate-mediated signaling, acting as a catabolite to attenuate the hormonal response.[2] Understanding the endogenous concentrations of 12-HJA across different species and under various conditions is crucial for elucidating its precise physiological roles and for applications in crop improvement and drug development. This guide provides a summary of quantitative data, detailed experimental protocols for its measurement, and a visualization of its place in the jasmonate signaling pathway.

Endogenous Levels of 12-Hydroxyjasmonic Acid

The concentration of 12-HJA is highly dynamic, varying with species, tissue type, developmental stage, and environmental stimuli. Basal levels are typically low but can increase significantly upon stress, such as mechanical wounding.[2] The following table summarizes reported endogenous levels of 12-HJA in select plant species.

| Plant Species | Tissue | Condition | 12-HJA Concentration (pmol/g FW) | Reference |

| Solanum lycopersicum (Tomato) | Leaf | Unwounded (Control) | ~1100 | [2] |

| Solanum lycopersicum (Tomato) | Leaf | 40 min after Wounding | ~6500 | [2] |

| Solanum lycopersicum (Tomato) | Leaf | 2 hours after Wounding | >8000 | [2] |

| Solanum tuberosum (Potato) | Leaves, Tubers | Not specified | Qualitatively detected as an endogenous jasmonoid.[3] | [3] |

| Arabidopsis thaliana | Leaves, Flowers | Wounded | Abundant metabolite; formation is part of the JA-Ile turnover mechanism. | [5] |

| Samanea saman | Leaves | Not specified | Present as an endogenous metabolite, though its glucoside is more active in leaf movement. | [6] |

Biosynthesis and Signaling Pathway

12-Hydroxyjasmonic acid is a product of jasmonic acid metabolism. The biosynthesis of JA begins in the chloroplast with the release of α-linolenic acid, which is converted through a series of enzymatic steps to 12-oxo-phytodienoic acid (OPDA).[5] After transport to the peroxisome, OPDA is reduced and undergoes β-oxidation to form (+)-7-iso-JA.[7] For signaling, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile.[7] The perception of JA-Ile by the COI1-JAZ co-receptor complex leads to the degradation of JAZ repressor proteins and the activation of downstream gene expression.[5] The formation of 12-HJA from JA is a key catabolic step that inactivates the hormone, thus attenuating the signal. This hydroxylation is catalyzed by jasmonate-induced oxidases (JOXs).[5]

Experimental Protocols for 12-HJA Quantification

The accurate quantification of 12-HJA from plant tissues requires sensitive analytical techniques due to its low endogenous concentrations. The most common and reliable method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Sample Preparation and Extraction

a. Harvesting and Freezing : Collect 50-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8][9] b. Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[8] c. Extraction : i. Add 500-1000 µL of a cold extraction solvent, typically methanol-based (e.g., methanol (B129727), or methanol:isopropanol:acetic acid).[8][10] ii. Crucially, add a known amount of a stable isotope-labeled internal standard (e.g., ²H₆-JA) to the extraction solvent. This standard corrects for analyte loss during sample preparation and for matrix effects during analysis.[8] iii. Vortex vigorously and incubate on a shaker at 4°C for at least 30 minutes.[10] d. Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C. Collect the supernatant.[10]

Purification using Solid-Phase Extraction (SPE)

a. Purpose : To remove interfering compounds (e.g., pigments, lipids) and concentrate the analytes. A mixed-mode or reverse-phase C18 SPE cartridge is commonly used.[8] b. Procedure : i. Conditioning : Condition the SPE cartridge with methanol followed by acidified water. ii. Loading : Load the supernatant from the extraction step onto the cartridge. iii. Washing : Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar impurities. iv. Elution : Elute the jasmonates, including 12-HJA, with a stronger solvent like acetonitrile (B52724) or methanol.[11]

UPLC-MS/MS Analysis

a. Sample Preparation : Evaporate the eluted solvent under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase.[8] b. Chromatographic Separation : i. Column : Use a reverse-phase column (e.g., C18) for separation.[12] ii. Mobile Phase : A typical mobile phase consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.[12] c. Tandem Mass Spectrometry (MS/MS) Conditions : i. Ionization Mode : Electrospray Ionization (ESI) in negative mode is used for jasmonates.[13] ii. Detection Mode : Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[8] iii. MRM Transition for 12-HJA : The commonly used transition for 12-HJA is the precursor ion m/z 225 to the product ion m/z 59.[8] d. Quantification : The concentration of endogenous 12-HJA is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve prepared with known concentrations of a 12-HJA analytical standard.[14]

Conclusion

12-Hydroxyjasmonic acid is a significant metabolite in the jasmonate signaling network, present across a diverse range of plant species. Its endogenous levels are tightly regulated, showing dramatic increases in response to stress cues like wounding. This dynamic regulation highlights its role in terminating or fine-tuning the jasmonate defense response. The standardized UPLC-MS/MS protocols outlined here provide a robust framework for researchers to accurately quantify 12-HJA, facilitating further investigation into its precise biological functions. Continued research into the spatial and temporal dynamics of 12-HJA and other jasmonate catabolites will be essential for a complete understanding of this critical plant signaling pathway and for leveraging this knowledge in agricultural and pharmaceutical applications.

References

- 1. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]

- 2. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of endogenous jasmonoids in potato plant (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana [mdpi.com]

- 6. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 13. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 14. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

A COI1-JAZ Independent Signaling Pathway for 12-Hydroxyjasmonic Acid in Plant Nastic Movements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and immunity. The canonical signaling pathway is initiated by the binding of jasmonoyl-isoleucine (JA-Ile) to its co-receptors, the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein, leading to the ubiquitination and subsequent degradation of the JAZ protein and the derepression of transcription factors that regulate JA-responsive genes. However, emerging evidence has illuminated the existence of alternative, COI1-JAZ independent signaling pathways for specific jasmonate derivatives. This technical guide provides an in-depth examination of the signaling mechanism of 12-hydroxyjasmonic acid glucoside, a molecule that governs nyctinastic leaf movements in the legume Samanea saman through a pathway distinct from the well-established COI1-JAZ module. We detail the physiological responses, the signaling cascade involving reactive oxygen species (ROS) and specific ion channels, quantitative bioactivity data, and the experimental protocols used to elucidate this novel pathway.

Introduction: Canonical vs. Non-Canonical Jasmonate Signaling

The vast majority of documented jasmonate responses, including defense against herbivores and necrotrophic pathogens, are mediated by the SCFCOI1-JAZ signaling module. In this pathway, the bioactive hormone JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ repressors. This interaction leads to the degradation of JAZ proteins via the 26S proteasome, releasing transcription factors like MYC2 to activate downstream gene expression.

However, not all biological activities of jasmonate derivatives fit this paradigm. A notable exception is the regulation of nyctinastic, or "sleep," movements in certain plants. Research in Samanea saman has identified a key signaling molecule, (-)-12-O-β-D-glucopyranosyljasmonic acid, also known as Leaf-Closing Factor (LCF) or JAG, which induces leaf folding independently of the COI1-JAZ pathway. This discovery points to a bifurcation in jasmonate signaling, where different derivatives are perceived by distinct cellular machinery to elicit specific physiological outcomes. Unlike JA-Ile, (-)-LCF and its aglycone, (-)-12-hydroxyjasmonic acid, do not activate typical JA-responsive genes such as LOX2 or OPCL1, underscoring the orthogonality of this alternative signaling branch[1][2].

The COI1-JAZ Independent Signaling Cascade

The signaling pathway for 12-hydroxyjasmonic acid glucoside (JAG) in Samanea saman is a rapid, cell-specific process that translates the chemical signal into a mechanical response. The current understanding of this pathway is linear and does not involve transcriptional regulation, distinguishing it from canonical JA signaling.

Perception and Signal Transduction

The specific receptor for JAG remains unidentified but is hypothesized to be a membrane-bound protein located in the extensor motor cells of the pulvinus (the joint-like structure at the base of the leaf). Upon binding of JAG, a signaling cascade is initiated that leads to a rapid accumulation of Reactive Oxygen Species (ROS) within the cytosol of these extensor cells[3]. This JAG-induced ROS burst is a critical step, acting as a secondary messenger to relay the signal.

Ion Channel Activation and Physiological Response

The increase in cytosolic ROS activates a specific, outward-rectifying potassium channel named SPORK2[3]. Activation of SPORK2 leads to a massive efflux of K+ ions from the extensor motor cells. This significant loss of potassium ions dramatically increases the water potential of the cells, causing a rapid efflux of water via osmosis. The resulting loss of turgor pressure leads to the shrinkage of the extensor cells. Concurrently, flexor cells on the opposite side of the pulvinus swell, causing the entire pulvinus to bend and the leaf to fold. This entire process, from perception to leaf movement, occurs rapidly and is reversible.

Quantitative Bioactivity Data

The biological activity of 12-hydroxyjasmonic acid derivatives has been quantified using two primary bioassays: the leaf-closing assay on isolated Samanea saman pinnae and the protoplast shrinkage assay on isolated extensor motor cells.

Table 1: Leaf-Closing Activity of Jasmonate Derivatives

This table summarizes the relative activity of various jasmonates in inducing the closure of isolated S. saman pinnae after 60 minutes of treatment. Activity is represented as the angle of closure, where a larger angle indicates a stronger response.

| Compound | Concentration (µM) | Mean Angle of Closure (degrees) | Reference |

| Control (Buffer) | - | ~5° | [2] |

| (-)-12-O-Glc-JA (LCF) | 10 | ~80° | [2] |

| (-)-12-O-Glc-JA (LCF) | 1 | ~60° | [2] |

| (+)-ent-LCF (enantiomer) | 10 | ~5° | [2] |

| (-)-12-Hydroxyjasmonic acid | 10 | ~30° | [2] |

| Jasmonic Acid (JA) | 10 | ~5° | [2] |

| (+)-Coronatine | 10 | ~5° | [2] |

Table 2: Protoplast Shrinkage and ROS Accumulation

This table presents the quantitative effects of 100 µM JAG on protoplasts isolated from the extensor motor cells of S. saman.

| Parameter | Treatment | Observation | Reference |

| Cell Volume | 100 µM JAG | ~20% reduction in protoplast volume after 50 min | [4] |

| ROS Accumulation | 100 µM JAG | ~30-40% increase in cytosolic ROS fluorescence intensity | [3][4] |

| ROS Accumulation | 100 µM MeJA | No significant increase | [4] |

| ROS Accumulation | 100 µM ABA | No significant increase | [4] |

Experimental Protocols

The elucidation of this signaling pathway relies on specialized bioassays. Below are detailed methodologies for the key experiments.

Protocol 1: Samanea saman Leaf-Closing Bioassay

This assay measures the direct effect of compounds on the movement of isolated leaf pinnae.

-

Plant Material: Young, healthy leaves are collected from Samanea saman plants grown under a controlled light/dark cycle. Tertiary pinnae are excised at the pulvinus.

-

Pre-incubation: The excised pinnae are immersed in distilled water and kept at room temperature overnight. Only pinnae that fully open the following morning are used for the assay.

-

Assay Buffer: A standard buffer (e.g., 1 mM MES-KOH, pH 6.0) is prepared.

-

Test Solutions: The compounds to be tested (e.g., JAG, JA, coronatine) are dissolved in the assay buffer to the desired final concentrations (e.g., 1 µM, 10 µM).

-

Incubation: A single open pinna is placed into a well of a 24-well plate containing 2 mL of the test solution. The plate is incubated under continuous light at a constant temperature (e.g., 25°C).

-

Data Acquisition: The angle of the leaflet relative to the rachis is measured at set time points (e.g., 0, 30, 60, 90 minutes). This can be done manually with a protractor or automatically using a digital camera and image analysis software. A fully open leaf is 0°, and a fully closed leaf is approximately 90-100°.

Protocol 2: Motor Cell Protoplast Isolation and Shrinkage Assay

This cellular-level assay quantifies the change in volume of individual motor cells in response to a stimulus.

-

Plant Material: Pulvini are collected from open leaves of S. saman. The extensor and flexor tissues are carefully separated using a razor blade.

-

Enzyme Solution: Prepare a digestion solution containing cellulase (B1617823) (e.g., 1.5% w/v Cellulase R-10) and macerozyme (e.g., 0.4% w/v Macerozyme R-10) in a buffer with an osmoticum to prevent premature lysis (e.g., 0.5 M Sorbitol, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM MES-KOH, pH 5.7).

-

Digestion: The separated extensor or flexor tissue is incubated in the enzyme solution in the dark with gentle shaking for 2-4 hours at 28°C.

-

Purification: The digest is filtered through a nylon mesh (e.g., 70 µm) to remove undigested tissue. The protoplasts are collected by centrifugation (e.g., 100g for 5 min) and washed several times with a wash buffer (same as digestion buffer but without enzymes).

-

Shrinkage Assay:

-

A suspension of purified extensor protoplasts is placed in a micro-chamber on a microscope slide.

-

The test compound (e.g., 100 µM JAG) is added to the suspension.

-

Time-lapse images of individual protoplasts are captured using a differential interference contrast (DIC) microscope at regular intervals (e.g., every 3 minutes for 1 hour).

-

The diameter of each protoplast is measured using image analysis software, and the volume is calculated assuming a spherical shape (V = 4/3πr³). The change in volume over time is then determined relative to the initial volume.

-

Broader Context and Future Directions

The discovery of the JAG-SPORK2 pathway in Samanea saman provides a compelling example of how plants have evolved distinct signaling modules to control specific physiological processes using variations of a common chemical scaffold. It highlights that jasmonate derivatives, which may be considered inactive metabolites in one context (e.g., defense signaling), can be highly specific, potent signaling molecules in another.

Several key questions remain unanswered:

-

Receptor Identification: The foremost challenge is the identification and characterization of the putative JAG receptor in the motor cell plasma membrane. Its discovery would be a landmark in understanding non-canonical hormone perception.

-

Generality of the Pathway: Is this COI1-independent pathway unique to Samanea saman and its nastic movements, or does it exist in other species to control different processes? The tuber-inducing activity of 12-OH-JA and its glucoside in potatoes suggests these molecules may have diverse, COI1-independent roles across the plant kingdom[4][5].

-

Mechanism of ROS Production: The precise mechanism by which the unknown receptor activates ROS production is yet to be determined. Identifying the enzymatic source of the ROS (e.g., an NADPH oxidase) is a critical next step.

For drug development professionals, this pathway offers a novel, highly specific target. Modulators of this pathway could potentially be developed as tools to control plant movements or other yet-to-be-discovered physiological processes regulated by 12-hydroxyjasmonic acid derivatives, without interfering with the critical, COI1-dependent immune responses. This specificity makes the pathway an attractive target for fine-tuning plant behavior in agricultural or biotechnological applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Tuberonic Acid and its Divergence from Jasmonic Acid Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and distinct biological functions of tuberonic acid (12-hydroxyjasmonic acid), a hydroxylated derivative of the well-characterized plant hormone jasmonic acid (JA). While structurally similar, tuberonic acid and its glucosylated form can activate a signaling pathway independent of the canonical jasmonic acid receptor complex, COI1-JAZ. This divergence in signaling underscores the complexity of jasmonate-mediated responses in plants and presents novel avenues for research and development. This document details the key enzymatic steps in its formation, compares its bioactivity with jasmonic acid, outlines detailed experimental protocols for its study, and visualizes the distinct signaling pathways.

Introduction: The Discovery of a Novel Jasmonate

Tuberonic acid, chemically known as 12-hydroxyjasmonic acid (12-OH-JA), was first isolated from the leaves of potato plants (Solanum tuberosum) as a substance capable of inducing tuber formation[1]. This discovery was significant as it identified a jasmonate derivative with a specific developmental role. Its glucoside, tuberonic acid glucoside (TAG), was also identified and proposed to be the mobile signal transported from the leaves to the stolons to initiate tuberization[1]. Early research established a structural relationship between tuberonic acid and jasmonic acid, positioning it as a key metabolite in the jasmonate family of plant hormones[1]. Jasmonic acid itself is a well-known regulator of a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress[2].

Biosynthesis of Tuberonic Acid: A Deviation from the Main Jasmonic Acid Pathway

While initially thought to be a direct hydroxylation product of jasmonic acid, current evidence indicates that the biosynthesis of tuberonic acid primarily proceeds through the hydroxylation of the bioactive form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile).

The established biosynthetic pathway for jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxophytodienoic acid (OPDA) in the chloroplasts. Following transport to the peroxisome, OPDA is reduced and undergoes β-oxidation to yield jasmonic acid[3].

The formation of 12-hydroxyjasmonic acid is now understood to be a key step in the catabolism and inactivation of the active hormone JA-Ile. This process is primarily mediated by cytochrome P450 enzymes from the CYP94 family.

-

Hydroxylation of JA-Ile: In Arabidopsis thaliana, the enzymes CYP94B3 and CYP94B1 catalyze the hydroxylation of JA-Ile at the C-12 position to form 12-hydroxy-JA-Ile (12-OH-JA-Ile)[4][5].

-

Further Oxidation: CYP94C1 can further oxidize 12-OH-JA-Ile to 12-carboxy-JA-Ile (12-COOH-JA-Ile)[4][5].

-

Hydrolysis to Tuberonic Acid: Tuberonic acid (12-OH-JA) is subsequently formed by the action of amidohydrolases, such as IAR3 and ILL6 in Arabidopsis, which cleave the isoleucine conjugate from 12-OH-JA-Ile[1].

This pathway suggests that the level of tuberonic acid is tightly regulated and linked to the turnover of the active JA-Ile signal.

Data Presentation: Quantitative Comparison of Bioactivity

A key distinction between tuberonic acid and jasmonic acid lies in their biological activities. While jasmonic acid and its conjugate JA-Ile are potent elicitors of defense gene expression and inhibitors of root growth, tuberonic acid and its glucoside are largely inactive in these canonical JA responses. Their bioactivity is most pronounced in specific developmental processes, such as potato tuber induction and leaf movement in certain plants.

| Compound | Bioassay | Organism | Concentration/Activity | Reference |

| Jasmonic Acid | Tuber Induction | Solanum tuberosum (in vitro) | Active at 0.5 µM | [6] |

| Root Growth Inhibition | Arabidopsis thaliana | Strong Inhibition | [7] | |

| Leaf Closing Movement | Samanea saman | Inactive | [8] | |

| Tuberonic Acid (12-OH-JA) | Tuber Induction | Solanum tuberosum (in vitro) | Active, structurally related to JA | [1] |

| Leaf Closing Movement | Samanea saman | Weakly active | ||

| JA-responsive gene induction (LOX2, OPCL1) | Arabidopsis thaliana | Inactive | ||

| Tuberonic Acid Glucoside (12-O-Glc-JA) | Leaf Closing Movement | Samanea saman | Potent activator | |

| JA-responsive gene induction (LOX2, OPCL1) | Arabidopsis thaliana | Inactive | [9] |

Signaling Pathways: A Tale of Two Receptors

The differential bioactivities of jasmonic acid and tuberonic acid derivatives are rooted in their distinct signaling pathways. Jasmonic acid signaling is mediated by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which, in the presence of JA-Ile, forms a co-receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins, leading to their ubiquitination and degradation. This relieves the repression of transcription factors like MYC2, which then activate downstream JA-responsive genes. In contrast, tuberonic acid glucoside acts through a COI1-JAZ-independent mechanism.

Canonical Jasmonic Acid (JA-Ile) Signaling Pathway

Caption: Canonical JA-Ile signaling pathway mediated by the COI1-JAZ co-receptor complex.

Tuberonic Acid Glucoside (TAG) COI1-JAZ Independent Signaling Pathway

Caption: COI1-JAZ independent signaling of tuberonic acid glucoside in Samanea saman.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tuberonic acid and its biological effects.

Extraction and Purification of Tuberonic Acid from Plant Material (e.g., Potato Leaves)

This protocol is adapted from general methods for jasmonate extraction.

Materials:

-

Fresh or frozen plant tissue (e.g., potato leaves)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol (B129727) in water

-

Internal standards (e.g., D2-JA or a commercially available labeled tuberonic acid standard)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Solvents for SPE: methanol, water, diethyl ether, ethyl acetate (B1210297), hexane (B92381)

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a flask and add cold 80% methanol (10 mL per gram of tissue). Add internal standards. Stir the mixture for at least 4 hours at 4°C in the dark.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator at a temperature below 40°C.

-

Acidification and Partitioning: Adjust the pH of the remaining aqueous extract to 2.5-3.0 with 1 M HCl. Partition the extract against an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.

-

Drying and Resuspension: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate to dryness under a stream of nitrogen gas.

-

Solid Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Resuspend the dried extract in a small volume of 10% methanol and load it onto the cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove nonpolar compounds.

-

Elute the jasmonates with 5 mL of diethyl ether or a mixture of methanol and water (e.g., 80% methanol).

-

-

Final Preparation: Evaporate the eluate to dryness under a nitrogen stream and resuspend the purified fraction in a known volume of mobile phase for UPLC-MS/MS analysis.

Quantification of Tuberonic Acid by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of tuberonic acid.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Tuberonic Acid (12-OH-JA): Precursor ion [M-H]⁻ m/z 225.1 -> Product ions (e.g., m/z 59 for the carboxyl group, and other specific fragments).

-

Internal Standard (e.g., D2-JA): Precursor ion [M-H]⁻ m/z 211.1 -> Product ions (e.g., m/z 59).

-

-

Optimization: The specific cone voltage and collision energy for each transition should be optimized for maximum sensitivity.

Quantification:

-

A standard curve is generated using a series of known concentrations of a tuberonic acid standard.

-

The concentration of tuberonic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Potato Tuber Induction Bioassay (In Vitro)

This bioassay is used to assess the tuber-inducing activity of test compounds.

Materials:

-

Single-node stem segments from in vitro grown potato plantlets (Solanum tuberosum)

-

Murashige and Skoog (MS) basal medium

-

Sucrose (B13894) (8% w/v)

-

Agar (B569324) (0.8% w/v)

-

Test compounds (e.g., jasmonic acid, tuberonic acid) dissolved in a suitable solvent (e.g., ethanol)

-

Sterile petri dishes or culture tubes

Procedure:

-

Prepare Media: Prepare MS medium supplemented with 8% sucrose and adjust the pH to 5.8. Add the test compounds at various concentrations. Add agar and autoclave.

-

Explant Preparation: Excise single-node stem segments (approximately 1 cm in length) from sterile potato plantlets.

-

Culturing: Place one stem segment vertically in each culture tube or petri dish containing the prepared medium.

-

Incubation: Incubate the cultures in the dark at a constant temperature of 20-25°C.

-

Observation: Observe the cultures weekly for the formation of tubers at the axillary buds.

-

Data Collection: After 3-4 weeks, record the percentage of explants forming tubers and the fresh weight of the tubers.

Samanea saman Leaf-Closing Bioassay

This assay is used to test the activity of compounds that induce leaf folding.

Materials:

-

Freshly cut pinnae of Samanea saman

-

Test solutions of compounds (e.g., tuberonic acid glucoside) in a buffer solution (e.g., MES buffer, pH 6.0)

-

Petri dishes

-

Light source

Procedure:

-

Explant Preparation: Cut pinnae from a healthy Samanea saman plant.

-

Incubation: Place the cut end of each pinna in a small vial or tube containing the test solution. Place the setup in a petri dish lined with moist filter paper.

-

Light Conditions: Expose the pinnae to continuous light to ensure they are in the open state at the beginning of the experiment.

-

Treatment: Apply the test solutions to the pinnae. A control group with only the buffer solution should be included.

-

Observation: Monitor the angle of the pinnules over time. The closing of the leaflets indicates a positive response.

-

Quantification: The angle of the leaflets can be measured at different time points to quantify the rate and extent of leaf closure.

Conclusion and Future Perspectives

The discovery of tuberonic acid and its unique signaling pathway has significantly broadened our understanding of jasmonate biology. It highlights that structural modifications to a core hormone molecule can lead to neofunctionalization, allowing for the regulation of distinct physiological processes. The COI1-JAZ-independent signaling cascade activated by tuberonic acid glucoside in Samanea saman provides a compelling example of this principle.

For researchers and drug development professionals, these findings open up several avenues of exploration:

-

Elucidation of the Tuberonic Acid Receptor: The receptor for tuberonic acid and its glucoside remains to be identified. Its discovery would be a major breakthrough in understanding this novel signaling pathway.

-

Identification of Downstream Signaling Components: Further research is needed to identify the full complement of downstream targets and transcription factors that are regulated by tuberonic acid signaling.

-

Exploring Bioactivity in Other Systems: The specific roles of tuberonic acid in other plant species and even in non-plant systems warrant investigation, especially given the structural similarities of jasmonates to prostaglandins (B1171923) in animals.

-

Agricultural and Pharmaceutical Applications: A deeper understanding of how tuberonic acid regulates specific developmental processes like tuberization could lead to new strategies for crop improvement. Furthermore, the unique signaling pathway it activates could be a target for the development of novel bioactive compounds with applications in agriculture or medicine.

References

- 1. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Extraction Conditions for Phenolic Compounds from Potato Tubers: LC-MS Phenolic Profile as a Powerful Tool to Assess the Genotypes, Vegetation Period, and Production Systems of Potato [mdpi.com]

- 3. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12-Hydroxyjasmonic Acid: Chemical Structure, Stereochemistry, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract